p-Butylhydratropic Acid

Description

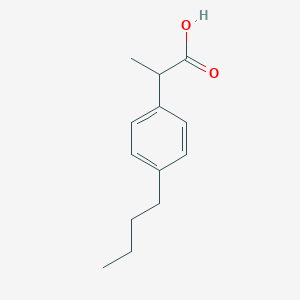

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFPDZIYEWFQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299877 | |

| Record name | 2-(4-n-Butylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-49-7 | |

| Record name | 2-(4-n-Butylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3585-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butylhydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-n-Butylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-butylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BUTYLHYDRATROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG3G9J7OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of p-Butylhydratropic Acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of p-Butylhydratropic Acid, also known as (2RS)-2-(4-Butylphenyl)propanoic acid. It details its origins within the broader context of the Non-Steroidal Anti-Inflammatory Drug (NSAID) revolution, its synthesis, pharmacological profile, and its ultimate place in the modern pharmacopeia as a critical reference compound.

Introduction: The Quest for a Better Analgesic

In the mid-20th century, the therapeutic landscape for inflammatory conditions like rheumatoid arthritis was stark. Patients relied on corticosteroids, which were unsuitable for long-term use, or high doses of aspirin, which carried significant risks of gastrointestinal issues[1]. This clinical need spurred a wave of pharmaceutical research to discover a novel, non-steroidal agent with potent anti-inflammatory effects and a superior safety profile. This research initiative, most notably at Boots Pure Drug Company in England, led to the investigation of hundreds of compounds, focusing on arylalkanoic acids[2][3].

This intensive research culminated in the landmark discovery of Ibuprofen, 2-(4-isobutyl phenyl)propionic acid, by a team led by pharmacologist Dr. Stewart Adams and chemist John Nicholson[2][4]. They filed the patent in 1961, introducing a new class of drugs known as "profens"[5][6]. It was within this fertile scientific environment of systematic molecular modification that this compound, 2-(4-n-butyl phenyl)propanoic acid, was synthesized and studied. Though it never achieved the blockbuster status of its close chemical cousin, its history is intrinsically linked to the development of one of the world's most essential medicines.

Today, this compound is primarily known as "Ibuprofen Impurity B," a critical reference standard in the manufacturing and quality control of Ibuprofen, ensuring its purity and safety[7][8].

Molecular Architecture: A Tale of Two Isomers

This compound is a member of the 2-arylpropionic acid (2-APA) family. Its structure is nearly identical to that of Ibuprofen, with the sole difference being the nature of the C4 alkyl group on the phenyl ring: a straight-chain butyl group versus Ibuprofen's branched isobutyl group. This seemingly minor structural variance has profound implications for the molecule's pharmacological profile and, ultimately, its clinical destiny.

Caption: Chemical structures of related profen NSAIDs.

Synthesis and Discovery: A Branch on the Profen Tree

The discovery of this compound was not a singular event but rather a product of the systematic synthetic chemistry programs of the 1950s and 60s. The general synthetic strategies for 2-arylpropionic acids provided the roadmap. While the exact date of its first synthesis is not as well-documented as that of Ibuprofen, it was undoubtedly created as an analog during the extensive structure-activity relationship (SAR) studies conducted by Boots and other pharmaceutical firms[9][10]. Researchers explored how modifying the alkyl substituent on the phenyl ring would affect anti-inflammatory potency and tolerability.

The synthesis of this compound follows established chemical principles for creating 2-arylpropanoic acids. A representative laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of (2RS)-2-(4-Butylphenyl)propanoic Acid

This protocol describes a common pathway involving the hydrolysis of a precursor ester.

Objective: To synthesize (2RS)-2-(4-Butylphenyl)propanoic Acid.

Materials:

-

Precursor Ester (e.g., Ethyl 2-(4-butylphenyl)propanoate)

-

Ethanol (C₂H₅OH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water (H₂O)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Dichloromethane, Methanol, Acetic Acid (for chromatography)

Procedure:

-

Saponification: Dissolve the precursor ester (e.g., 1.0 equivalent) in ethanol in a round-bottom flask.[11]

-

Prepare a solution of sodium hydroxide (2.0 equivalents) in water and add it dropwise to the stirred ester solution at room temperature.[11]

-

Allow the reaction to proceed for approximately 3 hours, monitoring its completion using Thin-Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, carefully adjust the pH of the mixture to between 3 and 4 using 1N HCl. This will precipitate the carboxylic acid product.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[11]

-

Washing & Drying: Combine the organic extracts and wash with a saturated brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude acid by silica gel column chromatography using an elution system such as dichloromethane:methanol:acetic acid (50:1:0.1 v/v/v) to obtain the pure this compound.[11]

Pharmacological Profile: The Mechanism of Profens

Like all NSAIDs in its class, this compound functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate pain and inflammation[12][13].

Caption: Simplified mechanism of action for NSAIDs.

The 2-arylpropionic acids are chiral molecules, and their biological activity is highly stereospecific. For profens like Ibuprofen and the related Butibufen, the S-(+)-enantiomer is the potent COX inhibitor, while the R-(-)-enantiomer is largely inactive[14][15][16]. It is a well-established principle that this compound's anti-inflammatory properties would also reside almost exclusively in its S-enantiomer.

Interestingly, the human body can convert the inactive R-enantiomer of many profens into the active S-enantiomer through a unique metabolic chiral inversion process involving coenzyme A thioesters[14][17][18]. This effectively turns the inactive form into a prodrug for the active one, though the extent of this inversion can vary between individuals and specific compounds[16].

Comparative Analysis: Why Ibuprofen Prevailed

The commercial success of a drug is determined by a delicate balance of efficacy, safety, and pharmacokinetics. While this compound was a logical compound to investigate, the isobutyl group of Ibuprofen ultimately provided a superior therapeutic profile. Pharmacological studies of Butibufen (which also has an isobutyl group but a longer propanoic acid chain) showed it was approximately five times less potent as a COX inhibitor than S-(+)-Ibuprofen[15]. Such differences in potency and potential side effects, dictated by subtle changes in molecular shape and lipophilicity, were the deciding factors in the developmental race.

| Property | This compound | Ibuprofen |

| IUPAC Name | (2RS)-2-(4-butylphenyl)propanoic acid | (2RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid |

| Synonym | Ibuprofen Impurity B[7] | Brufen, Motrin, Advil[2][3] |

| CAS Number | 3585-49-7[8] | 15687-27-1 |

| Molecular Formula | C₁₃H₁₈O₂[8] | C₁₃H₁₈O₂ |

| Molar Mass | 206.28 g/mol [8] | 206.29 g/mol |

| Alkyl Group | n-butyl | isobutyl |

Table 1: Comparison of Physicochemical Properties.

The isobutyl substitution in Ibuprofen likely offered an optimal fit into the active site of the COX enzymes, leading to greater potency and a favorable side-effect profile that allowed it to become a globally recognized prescription and over-the-counter medication[2][19]. This compound, while effective, did not demonstrate a compelling advantage to warrant its own clinical development path and was relegated to the annals of medicinal chemistry exploration.

Conclusion: A Legacy as a Standard

The story of this compound is a powerful illustration of the rigorous and often unforgiving process of drug discovery. Born from the same ambitious research program that yielded Ibuprofen, it represents one of the hundreds of molecules synthesized and tested in the search for a safer anti-inflammatory drug[3]. While it did not emerge as a clinical product, its journey is far from a failure. It contributed to the fundamental understanding of the structure-activity relationships within the profen class.

Today, this compound serves a vital, albeit different, role in medicine. As a certified pharmacopoeial impurity standard (Ibuprofen EP Impurity B), it is indispensable for pharmaceutical manufacturers worldwide[7][8][20]. It allows for the development of precise analytical methods to ensure that every batch of Ibuprofen produced is pure, safe, and effective. In this capacity, the history of this compound comes full circle, safeguarding the legacy of the very drug that once overshadowed it.

References

- Adams, S. S. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets, 23(6), 415-422.

- National Inventors Hall of Fame. (2026). Stewart Adams.

- Tsuchihashi, G., et al. (n.d.). An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry.

- Robinson, J. (2016). The man who discovered ibuprofen. The Pharmaceutical Journal.

- Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds: 2-Arylpropionic Acid Derivatives. Current Topics in Medicinal Chemistry, 1(4), 303-312.

- Rainsford, K. D. (2012). 50th anniversary of the discovery of ibuprofen: An interview with Dr Stewart Adams. ResearchGate.

- Halford, G. M., & Adams, S. S. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets, 23(6), 415-422.

- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed.

- Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate.

- Veeprho. (n.d.). Ibuprofen EP Impurity B | CAS 3585-49-7.

- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed.

- Aboul-Enein, H. Y., et al. (1996). Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen. PubMed.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

- PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid.

- Aboul-Enein, H. Y., et al. (1996). Chromatographic Resolution, Chiroptical Characterization and Preliminary Pharmacological Evaluation of the Enantiomers of Butibufen: a Comparison with Ibuprofen. Journal of Pharmacy and Pharmacology.

- Rainsford, K. (2011). Fifty years since the discovery of ibuprofen. Semantic Scholar.

- MadeHow.com. (n.d.). Ibuprofen.

- The Pharmaceutical Journal. (2017). A brief history of ibuprofen.

- Galt Pharmaceuticals. (n.d.). Brief History and Proper Utilization of NSAIDs.

- Pharmaffiliates. (n.d.). Ibuprofen - Impurity B (Freebase).

- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

- Scribd. (n.d.). A Brief History of Ibuprofen.

- Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. PubMed.

- LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities Introduction. Amazon S3.

- Evans, A. M. (2001). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen. Semantic Scholar.

- TIJER.org. (n.d.). A Comprehensive Overview of Ibuprofen.

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. invent.org [invent.org]

- 3. Ibuprofen [community.wvu.edu]

- 4. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. veeprho.com [veeprho.com]

- 8. 布洛芬杂质B British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 11. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. tijer.org [tijer.org]

- 14. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives: Ingenta Connect [ingentaconnect.com]

- 18. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to 2-(4-butylphenyl)propanoic acid: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-butylphenyl)propanoic acid, a notable arylpropionic acid derivative, holds a significant position in the landscape of pharmaceutical analysis and development. Primarily recognized as a principal impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, it is designated as Ibuprofen Impurity B in pharmacopeial standards[1][2][3]. A thorough understanding of its fundamental properties is paramount for the quality control of Ibuprofen manufacturing, as well as for exploring the broader structure-activity relationships within this class of compounds. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical methodologies, and biological context of 2-(4-butylphenyl)propanoic acid, offering a critical resource for professionals in the field.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Synthesis and Purification

-

Analytical Methodologies

-

Pharmacology and Toxicology

-

Applications in Pharmaceutical Science

-

References

Chemical Identity and Physicochemical Properties

2-(4-butylphenyl)propanoic acid is a carboxylic acid characterized by a phenyl ring substituted with a butyl group at the para position and a propanoic acid moiety at the first position.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-butylphenyl)propanoic acid | [4] |

| Synonyms | (2RS)-2-(4-Butylphenyl)propanoic acid, p-Butylhydratropic acid, Ibuprofen Impurity B | [1][2][5] |

| CAS Number | 3585-49-7 | [3] |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| Melting Point | Not available | [6] |

| Boiling Point | 325.8 ± 11.0 °C at 760 mmHg | [7] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. | [8] |

| Appearance | Colorless Powder | [2] |

| pKa | No data available | |

| LogP | 3.91 | [7] |

Synthesis and Purification

The synthesis of 2-(4-butylphenyl)propanoic acid is of significant interest, primarily for its use as a reference standard in the quality control of Ibuprofen. Several synthetic routes have been developed, often mirroring the initial steps of Ibuprofen synthesis but starting with butylbenzene instead of isobutylbenzene.

A patented method for preparing Ibuprofen impurity B involves a multi-step process that can be adapted for the synthesis of 2-(4-butylphenyl)propanoic acid[9]. A common laboratory-scale synthesis involves the hydrolysis of an ester precursor.

Experimental Protocol: Synthesis of 2-(4-butylphenyl)propanoic acid via Hydrolysis

This protocol describes the hydrolysis of ethyl 2-(4-butylphenyl)propanoate to yield the target compound.

Materials:

-

Ethyl 2-(4-butylphenyl)propanoate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

-

Acetic acid

Procedure:

-

Dissolve ethyl 2-(4-butylphenyl)propanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred solution at room temperature.

-

Allow the reaction to proceed for 3 hours, monitoring its completion using thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the reaction mixture to 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol:acetic acid (50:1:0.1) to yield pure 2-(4-butylphenyl)propanoic acid[10].

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 2-(4-butylphenyl)propanoic acid.

Analytical Methodologies

The accurate detection and quantification of 2-(4-butylphenyl)propanoic acid are crucial for ensuring the purity of Ibuprofen drug substances and products. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC methods are commonly used to separate Ibuprofen from its related impurities, including 2-(4-butylphenyl)propanoic acid. These methods typically utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of aqueous phosphoric acid and acetonitrile is often effective.

-

Detection: UV detection at 220 nm is common for Ibuprofen and its impurities.

-

Flow Rate: Approximately 1.0 mL/min.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Thin-Layer Chromatography (TLC)

TLC can be used as a simpler, qualitative or semi-quantitative method for the detection of impurities. A developed TLC-densitometric method for Ibuprofen and its impurities uses a mobile phase of toluene-ethyl acetate-glacial acetic acid[11][12].

Diagram of Analytical Workflow:

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7 | IB15849 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2RS)-2-(4-Butylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 5. 2-(4-Isobutylphenyl)propionic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Cas 3585-49-7,(2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | lookchem [lookchem.com]

- 7. 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7 | Chemsrc [chemsrc.com]

- 8. encyclopedia.com [encyclopedia.com]

- 9. Preparation method of ibuprofen impurity B - Eureka | Patsnap [eureka.patsnap.com]

- 10. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. TLC chromatographic-densitometric assay of ibuprofen and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Butylhydratropic Acid (CAS 3585-49-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Defining the Role of 2-(4-butylphenyl)propanoic acid

p-Butylhydratropic Acid, systematically known as 2-(4-butylphenyl)propanoic acid, occupies a unique and critical position within the landscape of pharmaceutical sciences. While structurally similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, its primary significance is not as a therapeutic agent itself. Instead, it is most prominently recognized as Ibuprofen Impurity B , a key process impurity that arises during the synthesis of Ibuprofen.[1]

This guide moves beyond a simple data sheet to provide an in-depth technical exploration of this compound. For the drug development professional, understanding this molecule is a matter of regulatory compliance and ensuring the purity and safety of a final drug product. For the medicinal chemist and researcher, it serves as an important analytical reference standard and a potential scaffold for further investigation.[2][] We will dissect its physicochemical properties, origins, analytical quantification, and biological context, providing a comprehensive resource grounded in scientific and regulatory principles.

Physicochemical Profile and Structural Elucidation

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent research and quality control efforts. This compound is an aromatic carboxylic acid distinguished by an n-butyl group on the phenyl ring, in contrast to the isobutyl group found in its analogue, Ibuprofen.[2][4]

| Property | Value | Source(s) |

| CAS Number | 3585-49-7 | [2][5][6] |

| IUPAC Name | 2-(4-butylphenyl)propanoic acid | [2][] |

| Synonyms | This compound, 4-Butyl-α-methylbenzeneacetic Acid, Ibuprofen EP Impurity B, p-Butyl Ibuprofen | [1][] |

| Molecular Formula | C₁₃H₁₈O₂ | [2][5] |

| Molecular Weight | 206.28 g/mol | [1][2][5] |

| Appearance | Colourless oil | [] |

| Solubility | Soluble in slightly aqueous base, chloroform, and methanol | [] |

| Structural Class | 2-Arylpropionic Acid | [2] |

Genesis in Synthesis: The Origin of an Impurity

The prevalence of this compound is intrinsically linked to the large-scale industrial synthesis of Ibuprofen. The common synthetic routes for Ibuprofen utilize isobutylbenzene as a starting material. Commercial isobutylbenzene can contain small quantities of its isomer, n-butylbenzene, as a process-related impurity. This n-butylbenzene follows the same reaction pathway as isobutylbenzene, ultimately leading to the formation of 2-(4-butylphenyl)propanoic acid instead of the intended 2-(4-isobutylphenyl)propanoic acid (Ibuprofen).

Understanding this pathway is crucial for developing control strategies in drug manufacturing to minimize the level of this impurity in the final Active Pharmaceutical Ingredient (API).

Conceptual Synthetic Pathway Leading to Impurity Formation

Below is a diagram illustrating the parallel reaction pathways from the respective starting materials to Ibuprofen and its n-butyl impurity.

Caption: Parallel synthesis of Ibuprofen and Impurity B from starting material isomers.

Biological and Pharmacological Context

While not used therapeutically, the biological profile of this compound is of interest for two primary reasons: predicting the potential impact of it as an impurity and its investigational use in research.

The NSAID Analogue Framework

This compound belongs to the profen class of molecules, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs like Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the synthesis of prostaglandins from arachidonic acid.[7][8] Prostaglandins are key mediators of inflammation, pain, and fever.[7] It is plausible that this compound possesses similar, albeit uncharacterized, COX-inhibitory activity. A related compound, Butibufen (2-(4-isobutylphenyl)butanoic acid), has demonstrated anti-inflammatory, analgesic, and antipyretic properties equivalent in potency to Ibuprofen in standard pharmacological tests.[9]

Investigational Research

Beyond its role as an impurity, this compound has been utilized in research contexts. Notably, it is cited as being used in the study of potent, noncompetitive interleukin-8 (IL-8) inhibitors.[] IL-8 is a chemokine involved in inflammatory processes, and its inhibition represents a potential therapeutic strategy for various inflammatory diseases. This suggests that the molecular scaffold of this compound may be valuable for designing novel anti-inflammatory agents operating through non-COX-dependent mechanisms.

Caption: Comparative biological mechanisms of structural analogues and this compound.

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is a non-negotiable requirement for Ibuprofen manufacturers. The methods must be robust, specific, and sensitive enough to detect the impurity at levels stipulated by pharmacopoeias.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse method for pharmaceutical impurity profiling due to its robustness and reliability. The key to this analysis is achieving chromatographic separation between the main Ibuprofen peak and the peaks of all related impurities.

Objective: To separate and quantify this compound (Ibuprofen Impurity B) in an Ibuprofen drug substance.

Methodology:

-

Chromatographic System:

-

Column:

-

A C18 stationary phase is standard (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10] The hydrophobicity of the C18 phase provides good retention for the relatively non-polar profen molecules.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: A buffered aqueous solution (e.g., 50 mM sodium phosphate), with pH adjusted to an acidic value (e.g., pH 3.0) using phosphoric acid.[11] An acidic pH ensures that the carboxylic acid functional groups of both Ibuprofen and the impurity are protonated (non-ionized), leading to better retention and sharper peak shapes.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 - 1.5 mL/min.[11]

-

Column Temperature: 30-40 °C to ensure reproducible retention times.[11]

-

Detection Wavelength: Set at a wavelength where the phenyl ring absorbs, typically around 210-220 nm.[11]

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity. This compound, being slightly more hydrophobic than Ibuprofen due to the linear butyl chain, is expected to have a slightly longer retention time.

-

-

Standard and Sample Preparation:

-

Reference Standard Stock: Accurately weigh a certified reference standard of this compound and dissolve in a suitable diluent (e.g., mobile phase or acetonitrile/water mixture) to a known concentration (e.g., 100 µg/mL).[10]

-

Working Standard: Prepare serial dilutions from the stock solution to create a calibration curve covering the expected impurity concentration range.

-

Sample Preparation: Accurately weigh the Ibuprofen API, dissolve in the diluent to a high concentration (e.g., 1-5 mg/mL), and filter through a 0.45 µm syringe filter before injection.[11]

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards. The results are typically expressed as a percentage relative to the Ibuprofen concentration.

-

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as in pharmacokinetic studies or trace-level analysis, LC-MS/MS is the preferred method.

Objective: To achieve highly sensitive and specific detection and quantification of this compound.

Methodology:

-

LC System:

-

Utilizes a similar LC setup as described for HPLC, often with UPLC (Ultra-High-Performance Liquid Chromatography) for faster analysis and better resolution.

-

-

Mass Spectrometer:

-

A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Ionization:

-

Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The molecule will readily deprotonate to form the [M-H]⁻ ion. For this compound (MW 206.28), this would be the precursor ion at m/z 205.3.

-

-

MRM Transition:

-

The precursor ion (m/z 205.3) is selected in the first quadrupole.

-

It is fragmented in the second quadrupole (collision cell).

-

A specific, stable product ion (fragment) is selected in the third quadrupole for detection. The selection of a unique precursor-to-product ion transition provides exceptional specificity.

-

-

Sample Preparation:

-

For complex matrices like plasma, a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to remove interferences prior to injection.

-

-

Quantification:

-

Quantification is performed using an internal standard (ideally a stable isotope-labeled version of the analyte) and a calibration curve.

-

Caption: High-level workflow for the quantification of this compound by LC-MS/MS.

Conclusion and Future Perspectives

This compound (CAS 3585-49-7) is a molecule of significant industrial and research importance. Its primary role as a process-related impurity in Ibuprofen mandates a thorough understanding of its properties and robust analytical methods for its control. For quality control scientists, it represents a critical quality attribute that must be monitored to ensure the safety and efficacy of one of the world's most widely used drugs.

For the broader scientific community, the story does not end at impurity profiling. Its structural similarity to potent NSAIDs and its reported connection to the inhibition of non-COX inflammatory pathways like IL-8 suggest that this compound and its derivatives could serve as scaffolds for the development of new chemical entities.[] Future research could focus on fully characterizing its pharmacological profile, including its COX selectivity and potency, and exploring its potential as a lead compound in medicinal chemistry programs targeting inflammation through novel mechanisms.

References

- Some aspects of the pharmacology of butibufen, a non-steroidal anti-inflammatory agent. PubMed.

- Butibufen | C14H20O2 | CID 41643. PubChem.

- This compound | 3585-49-7. Buy this compound.

- What is Butibufen Sodium used for?. Patsnap Synapse.

- 2-(4-Butylphenyl)propanoic acid | 3585-49-7. ChemScene.

- Butibufen | 55837-18-8. ECHEMI.

- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7. LookChem.

- 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7. Biosynth.

- Ibuprofen EP Impurity B | 3585-49-7. BOC Sciences.

- Ibuprofen, (+-)- | C13H18O2 | CID 3672. PubChem.

- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. National Institutes of Health (NIH).

- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design for Robustness Testing. Semantic Scholar.

Sources

- 1. Butylhydratropic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 3585-49-7 [smolecule.com]

- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. Butibufen | C14H20O2 | CID 41643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Butibufen Sodium used for? [synapse.patsnap.com]

- 9. Some aspects of the pharmacology of butibufen, a non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Molecular Structure of p-Butylhydratropic Acid

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure of p-Butylhydratropic Acid, known systematically as 2-(4-butylphenyl)propanoic acid. As a member of the 2-arylpropionic acid class, its architecture is of significant interest to researchers in medicinal chemistry and drug development, sharing a core scaffold with widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] This document moves beyond a simple description of its chemical formula to detail the integrated analytical workflow required for its definitive structural elucidation. We will explore the molecule's fundamental connectivity, its critical stereochemical nature, and the advanced spectroscopic and crystallographic techniques that validate its three-dimensional form. The causality behind each experimental choice is explained, presenting a self-validating system of protocols and data interpretation essential for modern chemical research.

Foundational Chemical Identity

A precise understanding of a molecule begins with its unambiguous identification. This compound is an aromatic carboxylic acid characterized by a propionic acid group attached to a phenyl ring, which is itself substituted with a butyl group at the para (4) position.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-(4-butylphenyl)propanoic acid[1] |

| Common Synonyms | This compound, 4-Butyl-α-methylbenzeneacetic acid[1][3] |

| CAS Number | 3585-49-7[1] |

| Molecular Formula | C₁₃H₁₈O₂[1][4] |

| Molecular Weight | 206.28 g/mol [4] |

| Canonical SMILES | CCCCC1=CC=C(C=C1)C(C)C(=O)O[1] |

| InChI Key | FEFPDZIYEWFQFK-UHFFFAOYSA-N[1][4] |

Core Molecular Architecture and Stereochemistry

The biological activity and physicochemical properties of a molecule are dictated by its three-dimensional structure. For this compound, two features are paramount: its atomic connectivity and its chirality.

Connectivity and Functional Groups

The molecule's backbone consists of a benzene ring substituted at opposing ends. The C1 position is attached to the propanoic acid moiety, while the C4 position bears a linear butyl group. This arrangement is foundational to its classification as a para-substituted arylpropionic acid.

The Significance of Chirality

The alpha-carbon (Cα) of the propanoic acid group—the carbon atom adjacent to the carboxyl group—is a stereocenter. It is bonded to four different substituents: a hydrogen atom, a methyl group, the carboxyl group, and the 4-butylphenyl ring. Consequently, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(4-butylphenyl)propanoic acid and (S)-2-(4-butylphenyl)propanoic acid.

In most laboratory syntheses, the compound is produced as a 1:1 mixture of these enantiomers, known as a racemic mixture.[4] This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Diagram 1: 2D structure of this compound with the chiral center (C*) highlighted.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides a complete structural picture. Instead, a consensus structure is built by integrating data from multiple spectroscopic methods. This approach ensures that the proposed structure is consistent with all empirical evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment and connectivity of magnetically active nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, signal integrations, and coupling patterns, one can piece together the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxyl (-COOH ) | |

| ~7.1-7.3 | Multiplet (AA'BB') | 4H | Aromatic protons | |

| ~3.7 | Quartet | 1H | Alpha-proton (-CH (CH₃)COOH) | |

| ~2.6 | Triplet | 2H | Benzylic methylene (-CH₂ -CH₂CH₂CH₃) | |

| ~1.5 | Multiplet | 2H | Methylene (-CH₂-CH₂ -CH₂CH₃) | |

| ~1.5 | Doublet | 3H | Alpha-methyl (-CH(CH₃ )COOH) | |

| ~1.3 | Multiplet | 2H | Methylene (-CH₂CH₂-CH₂ -CH₃) | |

| ~0.9 | Triplet | 3H | Terminal methyl (-CH₂CH₂CH₂-CH₃ ) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~180 | Carboxyl (C =O) | |||

| ~142 | Aromatic C (quaternary, C-butyl) | |||

| ~138 | Aromatic C (quaternary, C-propionic) | |||

| ~129 | Aromatic C-H | |||

| ~128 | Aromatic C-H | |||

| ~45 | Alpha-carbon (-C H(CH₃)COOH) | |||

| ~35 | Benzylic methylene (-C H₂-) | |||

| ~33 | Methylene (-CH₂-C H₂-) | |||

| ~22 | Methylene (-CH₂CH₂-C H₂-) | |||

| ~18 | Alpha-methyl (-CH(C H₃)COOH) | |||

| ~14 | Terminal methyl (-CH₂CH₂CH₂-C H₃) |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence of specific absorption bands in the IR spectrum serves as a molecular fingerprint.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2960-2850 | C-H stretch | Alkyl (Butyl, Methyl) |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) confirms the elemental formula, while the fragments provide clues about the molecule's substructures, corroborating the connectivity determined by NMR. For this compound (MW=206.28), the molecular ion peak would be observed at m/z ≈ 206.

Definitive 3D Structure: X-ray Crystallography

Trustworthiness: While spectroscopic methods define connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[5][6] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Packing: The Carboxylic Acid Dimer

A common and highly stable structural motif for carboxylic acids in the crystalline state is the formation of a centrosymmetric dimer.[7] Two molecules align such that their carboxyl groups form a pair of strong hydrogen bonds, creating a characteristic eight-membered ring, denoted as an R²₂(8) graph set motif. This dimerization is a key feature we would expect to observe in the crystal structure of this compound.

Diagram 2: Hydrogen-bonded dimer motif typical for carboxylic acids (R = 4-butylphenylmethyl).

Protocol: Single Crystal X-ray Diffraction Workflow

This protocol outlines the self-validating steps from sample preparation to final structure refinement. Each step contains internal checks to ensure data quality.

-

Crystal Growth (The Critical First Step):

-

Objective: To obtain a single, defect-free crystal suitable for diffraction.

-

Method: Slowly evaporate a solution of this compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). Screen multiple conditions to find the optimal one.

-

QC: Visually inspect crystals under a microscope for sharp edges, clear faces, and lack of twinning or satellite growth.

-

-

Crystal Mounting and Data Collection:

-

Objective: To mount the crystal and collect diffraction data.

-

Method: Select a suitable crystal (~0.1-0.3 mm) and mount it on a goniometer head. Place the goniometer in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage.

-

Procedure: An X-ray beam is directed at the crystal, which diffracts the beam into a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections as the crystal is rotated.[6]

-

-

Data Processing and Structure Solution:

-

Objective: To determine the unit cell dimensions, space group, and initial atomic positions.

-

Method: Integrate the raw diffraction images to get a list of reflection intensities. Analyze the symmetry of the diffraction pattern to determine the space group.[5] Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

-

-

Structure Refinement:

-

Objective: To optimize the atomic positions to best fit the experimental data.

-

Method: Build an atomic model into the electron density map. Iteratively refine the atomic coordinates, thermal parameters, and occupancies using a least-squares algorithm. The quality of the fit is monitored using R-factors (e.g., R1, wR2), which should converge to low values (typically <5% for R1). Difference Fourier maps should show no significant residual electron density.

-

Diagram 3: Standard workflow for single-crystal X-ray crystallography.

Computational and Analytical Corroboration

Final validation of the molecular structure involves computational modeling and analytical purity assessment.

Computational Modeling

Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the lowest-energy (most stable) conformation of a molecule.[7] The resulting optimized geometry, including bond lengths and angles, can be directly compared to the experimental results from X-ray crystallography. A strong correlation between the calculated and experimental structures provides a powerful cross-validation of the model.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse technique for assessing the purity of a compound and, with a chiral stationary phase, for separating and quantifying its enantiomers.[8] For structural analysis, confirming the sample is a single, pure compound is a prerequisite for all other techniques.

Protocol: General RP-HPLC Purity Analysis

-

System Preparation: Use a standard C18 column. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to ensure the carboxyl group is protonated.[9][10]

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Monitor the elution profile using a UV detector, typically at a wavelength around 230-250 nm where the phenyl ring absorbs.[11]

-

Data Interpretation: A pure sample should yield a single, sharp peak. The area under the peak is proportional to the concentration. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The molecular structure of this compound is not merely a static diagram but a comprehensive model validated by a suite of orthogonal analytical techniques. NMR, IR, and MS spectroscopy work in concert to define the molecule's connectivity and functional groups. X-ray crystallography provides the ultimate confirmation of its three-dimensional atomic arrangement and intermolecular interactions in the solid state. Finally, computational modeling and chromatographic analysis corroborate these findings and confirm sample purity. This integrated, multi-technique approach represents a robust and trustworthy methodology for the complete structural characterization required in modern chemical and pharmaceutical sciences.

References

- This compound | 3585-49-7.

- This compound. (No date).

- This compound, (R)-. (No date).

- Process for the preparation of p. isobutyl-hydratropic. (1978).

- This compound, (R)- | C13H18O2.

- 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g. (No date). Thermo Scientific Alfa Aesar. [Link]

- This compound. (No date).

- Crystal structure and electronic properties of three phenylpropionic acid derivatives. (2011).

- 4-Isobutyl-.alpha.-methylphenylacetic acid.

- Butyric acid, p-chlorophenyl ester.

- X Ray crystallography.

- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). MDPI. [Link]

- Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). (2016).

- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021). PubMed. [Link]

- Biological properties of butanol extracts from green pine cone of Pinus densiflora. (2018). Springer. [Link]

- X-ray crystallography.

- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021). PubMed Central. [Link]

- 1.9 X-Ray Crystallography. (No date). Atlas of Bacterial and Archaeal Cell Structure. [Link]

- Computational models for identifying potential P-glycoprotein substrates and inhibitors. (2006). PubMed. [Link]

- UV–Vis Spectra of Carbonic Acid. (2025). Chemistry Europe. [Link]

- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021).

- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (2014). Hindawi. [Link]

- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). MDPI. [Link]

- Butyric acid, p-methoxyphenyl ester.

- Pivalic acid.

- Environmental Chemistry Method for Fluazifop-p-butyl & Degradates.

- Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest. (2023). Atmospheric Chemistry and Physics. [Link]

- Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. (2024). MDPI. [Link]

- [Effect of fatty acids on the antibacterial activity of butylated hydroxytoluene (BHT)]. (1978). PubMed. [Link]

- Measuring method of content of butyric acid clevidipine butyrate and content of related substances. (2013).

- A kind of preparation method of p-aminophenyl butyric acid. (2017).

- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup. (2021). Semantic Scholar. [Link]

- Conformer-Specific Photoelectron Spectroscopy of Carbonic Acid: H2CO3.

- Polyphosphoric Acid in Organic Synthesis. (2014).

Sources

- 1. Buy this compound | 3585-49-7 [smolecule.com]

- 2. 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]

- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. CN103134891A - Measuring method of content of butyric acid clevidipine butyrate and content of related substances - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of p-Butylhydratropic Acid from Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary synthetic routes to p-Butylhydratropic Acid, known commercially as Ibuprofen, commencing from the starting material isobutylbenzene. We will delve into the seminal Boots process and the more contemporary, greener BHC (Boots-Hoechst-Celanese) process, offering a comparative analysis and detailed procedural insights.

Introduction: The Significance of Efficient Ibuprofen Synthesis

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] The global demand for this essential medicine necessitates highly efficient, cost-effective, and environmentally benign manufacturing processes. The evolution of Ibuprofen synthesis from the conventional Boots method to the streamlined BHC process is a testament to the advancements in industrial organic chemistry and the growing importance of green chemistry principles.[2][3]

Comparative Analysis: Boots Process vs. BHC Process

The two most prominent industrial methods for synthesizing Ibuprofen from isobutylbenzene are the Boots process and the BHC process. While both routes begin with the Friedel-Crafts acylation of isobutylbenzene, they diverge significantly in their subsequent steps, leading to substantial differences in efficiency and environmental impact.[4]

| Metric | Boots Process | BHC Process |

| Number of Steps | 6 | 3 |

| Overall Yield | ~40% | ~77%[5] |

| Atom Economy | ~40%[4][5] | ~77% (approaching 99% with acetic acid recovery)[5][6] |

| Key Reagents | Stoichiometric AlCl₃, Ethyl chloroacetate, Hydroxylamine | Catalytic HF, Palladium catalyst, Raney Nickel[4][5] |

| Byproducts | Large quantities of aluminum trichloride hydrate and other salts | Recyclable acetic acid[5] |

| Environmental Impact | Significant waste generation | Minimal waste, greener process[3][7] |

The Boots Process: A Six-Step Synthesis

Developed in the 1960s by the Boots Pure Drug Company, this was the original commercial route for Ibuprofen production.[8] While historically significant, its low atom economy and substantial waste generation have led to its gradual replacement by more efficient methods.[2]

Overall Workflow of the Boots Process

Caption: Figure 1: Overall workflow of the Boots process for Ibuprofen synthesis.

Detailed Experimental Protocol for the Boots Process

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Principle: An electrophilic aromatic substitution reaction where an acyl group is introduced onto the benzene ring of isobutylbenzene. The isobutyl group is an ortho, para-director, but the para product is favored due to steric hindrance.[9]

-

Protocol:

-

Isobutylbenzene is reacted with acetyl chloride or acetic anhydride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst.[4][10]

-

The reaction mixture is typically stirred in a suitable solvent, such as dichloromethane, at a controlled temperature.

-

Upon completion, the reaction is quenched with dilute acid, and the organic layer containing 4'-isobutylacetophenone is separated, washed, and purified.

-

Step 2: Darzens Condensation

-

Principle: The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester.[10]

-

Protocol:

-

A solution of 4'-isobutylacetophenone and ethyl chloroacetate is added to a solution of sodium ethoxide in ethanol at low temperature.

-

The reaction mixture is stirred until the formation of the glycidic ester is complete.

-

The product is then isolated by extraction and purified.

-

Step 3: Hydrolysis and Decarboxylation

-

Principle: The α,β-epoxy ester is hydrolyzed to the corresponding carboxylate, which then undergoes decarboxylation to form an aldehyde.

-

Protocol:

-

The epoxy ester is treated with an aqueous base (e.g., sodium hydroxide) and heated to induce hydrolysis.

-

The reaction mixture is then acidified, leading to decarboxylation and the formation of 2-(4-isobutylphenyl)propanal.

-

Step 4: Oxime Formation

-

Principle: The aldehyde is reacted with hydroxylamine to form an aldoxime.[11]

-

Protocol:

-

2-(4-isobutylphenyl)propanal is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution.

-

The resulting aldoxime precipitates from the solution and is collected by filtration.

-

Step 5: Dehydration of the Oxime

-

Principle: The aldoxime is dehydrated to form a nitrile.

-

Protocol:

-

The aldoxime is treated with a dehydrating agent, such as acetic anhydride, and heated.

-

The product, 2-(4-isobutylphenyl)propanenitrile, is isolated and purified.

-

Step 6: Hydrolysis of the Nitrile

-

Principle: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, Ibuprofen.

-

Protocol:

-

The nitrile is heated with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

-

The final product, this compound (Ibuprofen), is then purified by crystallization.

-

The BHC Process: A Greener, Three-Step Synthesis

Developed by the Boots-Hoechst-Celanese company, this process represents a significant advancement in the industrial synthesis of Ibuprofen.[3] It is a more atom-economical and environmentally friendly alternative to the Boots process, earning it a Presidential Green Chemistry Challenge Award.[3][6]

Overall Workflow of the BHC Process

Caption: Figure 2: Overall workflow of the BHC process for Ibuprofen synthesis.

Detailed Experimental Protocol for the BHC Process

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Principle: Similar to the Boots process, this step involves the acylation of isobutylbenzene. However, the BHC process utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[7] HF is highly effective and can be recovered and reused with high efficiency, minimizing waste.[6][12]

-

Protocol:

-

Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride.

-

The reaction is carried out in a specialized reactor designed to handle HF.

-

Upon completion, the HF is recovered for reuse, and the product, 4'-isobutylacetophenone, is isolated. Acetic acid is a byproduct of this reaction and can also be recovered and utilized.[5]

-

Step 2: Catalytic Hydrogenation

-

Principle: The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol using catalytic hydrogenation.

-

Protocol:

-

4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, typically Raney Nickel or a palladium catalyst.[4][13]

-

The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 1-(4-isobutylphenyl)ethanol.

-

Step 3: Palladium-Catalyzed Carbonylation

-

Principle: This is the key step of the BHC process, where the secondary alcohol is directly converted to Ibuprofen through a carbonylation reaction. This reaction is catalyzed by a palladium complex.[4]

-

Protocol:

-

1-(4-isobutylphenyl)ethanol is reacted with carbon monoxide in the presence of a palladium catalyst (e.g., palladium chloride) and a phosphine ligand in an acidic aqueous medium.[4][14]

-

The reaction is conducted under pressure and at an elevated temperature.

-

A proposed mechanism involves the in-situ formation of the corresponding benzyl chloride, which then undergoes oxidative addition to the palladium center, followed by CO insertion and subsequent hydrolysis to yield Ibuprofen and regenerate the catalyst.[4][11]

-

The Ibuprofen is then isolated and purified.

-

Green Chemistry Aspects of the BHC Process

The BHC process is a prime example of the application of green chemistry principles in industrial synthesis.[3] Key advantages include:

-

High Atom Economy: The three-step process has a significantly higher atom economy compared to the six-step Boots process.[4]

-

Catalytic Reagents: The use of catalytic amounts of HF and palladium, which can be recovered and reused, is a major improvement over the stoichiometric use of AlCl₃ in the Boots process.[5][7]

-

Waste Reduction: The BHC process virtually eliminates the large volumes of aqueous salt waste generated in the Boots process.[6] The primary byproduct, acetic acid, can be recovered and repurposed.[5]

Conclusion

The synthesis of this compound from isobutylbenzene has evolved from a lengthy, inefficient process to a streamlined, environmentally conscious manufacturing method. The BHC process, with its high yield, excellent atom economy, and reduced environmental footprint, stands as a landmark achievement in pharmaceutical synthesis. For researchers and professionals in drug development, understanding the principles and practicalities of these synthetic routes is crucial for the continued innovation of efficient and sustainable pharmaceutical production.

References

- Vertex AI Search. (n.d.). Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability.

- ACS Publications. (2013). Green Synthesis of Ibuprofen–Nicotinamide Cocrystals and In-Line Evaluation by Raman Spectroscopy. Crystal Growth & Design.

- (n.d.). GREEN SYNTHESIS OF IBUPROFEN.

- (n.d.). Synthesis.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs. the Greener BHC Pathway.

- The Science Snail. (2018). Synthesis of ibuprofen from benzene.

- Galați University Press - UGAL. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS.

- (n.d.). Ibuprofen – a case study in green chemistry.

- YouTube. (2021). Synthesis of Ibuprofen by Boots Process with uses | Dr. Bharat Baria.

- ResearchGate. (2018). (PDF) Ibuprofen: Original Versus Green Synthesis.

- EPA. (n.d.). Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award.

- ResearchGate. (n.d.). Synthesis route of Boot's synthesis of ibuprofen.

- Semantic Scholar. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.

- ResearchGate. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.

- Google Patents. (n.d.). EP0434343B2 - Process for preparing ibuprofen and its alkyl esters.

- The Science Snail. (2018). Synthesis of isobutylbenzene from benzene.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. physiquemaudet.weebly.com [physiquemaudet.weebly.com]

- 3. gup.ugal.ro [gup.ugal.ro]

- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. intechemistry.wordpress.com [intechemistry.wordpress.com]

- 9. All Categories - The Science Snail [sciencesnail.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistryforsustainability.org [chemistryforsustainability.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. EP0434343B2 - Process for preparing ibuprofen and its alkyl esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to p-Butylhydratropic Acid as a Chemical Intermediate

Abstract

p-Butylhydratropic acid, systematically known as 2-(4-butylphenyl)propanoic acid, is a key chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). As a structural analog of widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, it serves as a critical building block for creating novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, detailed synthesis protocols from common starting materials, in-depth mechanistic discussions, and robust analytical methods for quality control. Furthermore, it demonstrates its utility as a precursor in the synthesis of other APIs, such as Butibufen, offering field-proven insights into experimental design and validation.

Core Compound Profile: this compound

This compound (CAS 3585-49-7) is an aromatic carboxylic acid belonging to the 2-arylpropionic acid class.[1] Its structure features a butyl group at the para position of a phenyl ring, which is attached to a propionic acid moiety at the alpha-carbon. This structure gives it a chiral center, leading to (R)- and (S)-enantiomers.[1] For most applications as a chemical intermediate, it is utilized as a racemic mixture.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing reaction and purification protocols.

| Property | Value | Source(s) |

| Systematic Name | 2-(4-butylphenyl)propanoic acid | [2] |

| Common Synonyms | p-Butyl Ibuprofen, Ibuprofen Impurity B | [3] |

| CAS Number | 3585-49-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | White to Off-White solid or Clear, colorless to yellow oil | [3] |

| Boiling Point | 325.8 ± 11.0 °C at 760 mmHg | [4] |

| Density | 1.031 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.43 ± 0.10 (Predicted) | [1][3] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Aqueous Base | [1][3] |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved from butylbenzene through a two-step process involving a Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement and subsequent hydrolysis. This pathway is advantageous due to the availability of the starting materials and the robustness of the reactions.

Overall Synthesis Workflow

The logical flow from the starting material to the final product is outlined below. Each major transformation is designed to produce an intermediate that can be readily converted in the subsequent step.

Caption: Overall synthesis workflow for this compound.

Step 1: Friedel-Crafts Acylation of Butylbenzene

Causality: The first step introduces the required three-carbon chain onto the aromatic ring. A Friedel-Crafts acylation is chosen over an alkylation to prevent polysubstitution and carbocation rearrangements, which are common pitfalls of the alkylation variant.[5] Using propionyl chloride ensures the direct installation of a propiophenone group, which is the immediate precursor for the next stage. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst necessary to generate the highly electrophilic acylium ion.[6]

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add propionyl chloride (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes to form the acylium ion complex.

-

Add butylbenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the butylbenzene is consumed.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4'-butylpropiophenone, which can be purified by vacuum distillation.

Reaction Mechanism: The mechanism involves the formation of a resonance-stabilized acylium ion, which is then attacked by the electron-rich butylbenzene ring. The para-position is favored due to the ortho,para-directing nature of the alkyl group and reduced steric hindrance compared to the ortho position.

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2 & 3: Willgerodt-Kindler Reaction and Hydrolysis

Causality: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal amides (or thioamides), effectively migrating the carbonyl group to the end of the alkyl chain and oxidizing it.[7][8] This is ideal for transforming the 4'-butylpropiophenone into a precursor for the desired carboxylic acid. The reaction uses elemental sulfur and an amine (typically morpholine), which are readily available and effective reagents.[8] The resulting thioamide is then readily hydrolyzed under acidic or basic conditions to the final carboxylic acid.

Protocol:

-

In a round-bottom flask, combine 4'-butylpropiophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours. The reaction progress can be monitored by TLC.

-

After cooling, the crude morpholide thioamide can be directly hydrolyzed. Add a solution of concentrated sulfuric acid or sodium hydroxide in aqueous ethanol.

-

Reflux the mixture for an additional 6-8 hours until the thioamide is fully consumed.

-

Cool the reaction mixture and pour it into water. If basic hydrolysis was used, acidify with concentrated HCl to a pH of 1-2.

-

The this compound will precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Wash the organic extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

The final product can be purified by recrystallization or column chromatography.

Reaction Mechanism: The mechanism is complex but is believed to proceed via an initial enamine formation, followed by reaction with sulfur. A series of rearrangements, likely involving a temporary aziridine intermediate, migrates the sulfur-functionalized carbon to the terminal position.[7]

Caption: Simplified mechanism of the Willgerodt-Kindler Reaction.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. While a publicly available, fully assigned spectrum for this compound is scarce, a highly accurate prediction can be made based on the well-documented spectra of its close analog, Ibuprofen (2-(4-isobutylphenyl)propanoic acid).[5][7][9] The primary difference will be in the signals for the butyl vs. isobutyl group.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~11.5-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.

-

δ ~7.1-7.2 ppm (d, J≈8 Hz, 2H): Aromatic protons ortho to the propionic acid group.

-

δ ~7.0-7.1 ppm (d, J≈8 Hz, 2H): Aromatic protons meta to the propionic acid group.

-

δ ~3.7 ppm (q, J≈7 Hz, 1H): Methine proton on the chiral center (-CH(CH₃)COOH).

-

δ ~2.5-2.6 ppm (t, J≈7.5 Hz, 2H): Methylene protons of the butyl group attached to the phenyl ring (-CH₂-C₆H₄).

-

δ ~1.5-1.6 ppm (m, 2H): Methylene protons of the butyl group (-CH₂-CH₂-CH₂CH₃).

-

δ ~1.4-1.5 ppm (d, J≈7 Hz, 3H): Methyl protons on the chiral center (-CH(CH₃)COOH).

-

δ ~1.3-1.4 ppm (m, 2H): Methylene protons of the butyl group (-CH₂-CH₃).

-

δ ~0.9 ppm (t, J≈7.3 Hz, 3H): Terminal methyl protons of the butyl group (-CH₂-CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~180-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~140-142 ppm: Quaternary aromatic carbon attached to the butyl group.

-

δ ~138-140 ppm: Quaternary aromatic carbon attached to the propionic acid group.

-

δ ~129-130 ppm: Aromatic CH carbons meta to the propionic acid group.

-

δ ~127-128 ppm: Aromatic CH carbons ortho to the propionic acid group.

-

δ ~44-46 ppm: Methine carbon of the chiral center (-CH(CH₃)COOH).

-

δ ~35-36 ppm: Methylene carbon of the butyl group attached to the ring.

-

δ ~33-34 ppm: Methylene carbon of the butyl group (-CH₂-CH₂CH₂CH₃).

-

δ ~22-23 ppm: Methylene carbon of the butyl group (-CH₂-CH₃).

-

δ ~18-19 ppm: Methyl carbon on the chiral center.

-

δ ~13-14 ppm: Terminal methyl carbon of the butyl group.

Application as an Intermediate: Synthesis of Butibufen

This compound is an ideal precursor for the synthesis of Butibufen (2-[4-(2-methylpropyl)phenyl]butanoic acid), an NSAID.[10] The conversion requires a one-carbon homologation, which can be achieved via the Arndt-Eistert synthesis.[2][6]

Causality: The Arndt-Eistert synthesis is a classic and reliable method for extending a carboxylic acid's carbon chain by one methylene unit.[2] It proceeds through a well-defined sequence involving an acid chloride, a diazoketone, and a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.[6] This method preserves the stereochemistry at the chiral center, which is a significant advantage in pharmaceutical synthesis.

Arndt-Eistert Homologation Workflow

Caption: Arndt-Eistert synthesis for the conversion of this compound to Butibufen.

Experimental Protocol

-

Acid Chloride Formation: Convert this compound (1.0 eq) to its acid chloride by reacting it with thionyl chloride (1.2 eq) or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.

-

Diazoketone Synthesis: Add the crude acid chloride solution dropwise to a solution of diazomethane (2.2 eq) in diethyl ether at 0 °C. Caution: Diazomethane is toxic and explosive. A safer alternative is to use trimethylsilyldiazomethane.[3]

-

Wolff Rearrangement: After the reaction is complete, the excess diazomethane is quenched. The diazoketone solution is then added to a suspension of a catalyst, such as silver(I) oxide (0.1 eq), in water or aqueous dioxane and heated to induce the rearrangement and trapping of the ketene.

-

Workup and Purification: Upon completion, the reaction is filtered to remove the catalyst, the solvent is removed, and the residue is subjected to an acid-base workup to isolate the Butibufen, which can be purified by recrystallization.

Safety and Handling

This compound requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-